2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

DNA adductomics ³²P‑post‑labeling food mutagen carcinogenesis

Standardizing 4,8-DiMeIQx DNA adduct analysis across labs is challenging due to enzymatic variability. This photoactivatable azido probe eliminates S9 metabolic activation, directly generating the nitrenium ion upon UV irradiation (λ≈360 nm). • Single major DNA adduct spot simplifies ³²P-post-labeling quantification. • Certified analytical standard (≥98% purity) for calibration and method validation. • 5 mg unit size, ideal for adduct-mapping and photoaffinity-labeling studies.

Molecular Formula C12H11N7
Molecular Weight 253.26 g/mol
CAS No. 210100-58-6
Cat. No. B043437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
CAS210100-58-6
Synonyms2-Azido-4,8-DiMeIQx; 
Molecular FormulaC12H11N7
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C
InChIInChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3
InChIKeyAPCQHYAQHVJZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-4,8-DiMeIQx: Research-Grade Procurement Profile


2‑Azido‑3,4,8‑trimethyl‑3H‑imidazo[4,5‑f]quinoxaline (synonym: 2‑azido‑4,8‑DiMeIQx) is a heterocyclic aryl azide with the molecular formula C₁₂H₁₁N₇ (MW 253.26 g mol⁻¹) [REFS‑1]. It belongs to the imidazoquinoxaline family and is specifically designed as a photoactivatable analog of the food‑borne mutagen and carcinogen 2‑amino‑3,4,8‑trimethylimidazo[4,5‑f]quinoxaline (4,8‑DiMeIQx) [REFS‑2]. The azido group at position 2 replaces the primary amino group of the parent amine, enabling direct photo‑generation of a DNA‑reactive nitrenium ion upon long‑wavelength UV irradiation [REFS‑3]. Primarily supplied as a research‑grade analytical standard (typical purity ≥ 98 %, 5 mg unit size), this compound is employed in mutagenesis research, DNA‑adduct analysis, and photoaffinity‑labeling studies that require precise isomer‑specific modeling of 4,8‑DiMeIQx [REFS‑1][REFS‑3].

Workflow Photoactivatable probe for DNA adduct studies
Modeling Isomer-specific 4,8‑DiMeIQx recapitulation
Activation Enzyme‑independent UV activation

Why Generic Azido-MeIQx or Parent Amine Cannot Replace 2-Azido-4,8-DiMeIQx


Although several azido‑imidazoquinoxaline analogs share the same core scaffold and photochemical reactivity principle, three critical factors prevent generic substitution [REFS‑1]. First, the methylation pattern (3,4,8‑trimethyl) faithfully recapitulates the 4,8‑DiMeIQx isomer that was specifically identified in beef extract, whereas 2‑azido‑MeIQx (3,8‑dimethyl) and 2‑azido‑7,8‑DiMeIQx (3,7,8‑trimethyl) model different food mutagens with distinct adduct spectra [REFS‑2]. Second, under identical ³²P‑post‑labeling conditions, the 4,8‑DiMeIQx azido probe generates a single major DNA adduct spot, while the closely related azido‑MeIQx produces two major spots, precluding direct data interchange in adduct‑mapping experiments [REFS‑1]. Third, the parent amine 4,8‑DiMeIQx requires CYP1A2‑mediated N‑hydroxylation to yield the DNA‑reactive nitrenium ion, introducing enzymatic variability absent from the direct photochemical activation of the azido analog [REFS‑1][REFS‑3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Isomer methylation shift 3,4,8‑Trimethyl pattern models 4,8‑DiMeIQx; 3,8‑dimethyl or 3,7,8‑trimethyl analogs target different food mutagens.
Adduct pattern divergence 2‑Azido‑MeIQx generates two major adduct spots vs. single spot, complicating ³²P‑post‑labeling quantification.
Activation mechanism gap Parent amine requires CYP1A2 N‑hydroxylation; photochemical azido activation bypasses enzymatic variability.

Quantitative Evidence: Differentiating 2-Azido-4,8-DiMeIQx from Analogs


Reduced DNA Adduct Complexity in ³²P-Post-Labeling

When deoxyguanosine 3′‑monophosphate was photoreacted with 2‑azido‑4,8‑DiMeIQx and analyzed by ³²P‑post‑labeling, only one major adduct spot was observed. Under identical experimental conditions, 2‑azido‑MeIQx (2‑azido‑3,8‑dimethylimidazo[4,5‑f]quinoxaline) produced two major adduct spots [REFS‑1]. This difference was consistent across replicate experiments and was confirmed by HPLC analysis [REFS‑1].

Adduct complexity
Head‑to‑head
1 major spot vs. 2 major spots
Supports cleaner ³²P‑post‑labeling adduct assignment
50% reduction in adduct complexity; consistent in replicates
DNA adductomics ³²P‑post‑labeling food mutagen carcinogenesis

Enzyme-Independent Photoactivation vs. CYP1A2 Metabolic Activation

The parent amine 4,8‑DiMeIQx requires N‑hydroxylation by cytochrome P450 1A2 to form the DNA‑reactive nitrenium ion, a step that introduces inter‑laboratory variability due to differences in enzyme source, activity, and cofactor availability. In contrast, 2‑azido‑4,8‑DiMeIQx generates the identical nitrenium ion directly upon irradiation with long‑wavelength UV light (λ ≈ 360 nm), eliminating enzymatic dependence [REFS‑1][REFS‑2]. The DNA adducts formed by photolyzed azido‑4,8‑DiMeIQx are chromatographically indistinguishable from those produced by the metabolically activated parent amine [REFS‑1].

Activation route
Class‑level
Photochemical UV (λ ≈ 360 nm) vs. CYP1A2‑dependent
Enables enzyme‑free adduct generation
Removes inter‑lab enzymatic variability
photoaffinity labeling nitrenium ion metabolic activation bypass

Isomer-Specific Modeling of 4,8-DiMeIQx vs. 7,8-DiMeIQx

4,8‑DiMeIQx was identified in bacteriological‑grade beef extract and accounts for approximately 9% of the total mutagenicity of the extract [REFS‑1]. The azido probes for 4,8‑DiMeIQx, 7,8‑DiMeIQx, and MeIQx each carry distinct methyl‑substitution patterns that mirror their respective parent amines. Pfau et al. (1994) demonstrated that the DNA adducts formed by each azido derivative are chromatographically distinguishable and correspond one‑to‑one with the adducts of the cognate parent amine, validating isomer‑specific utility [REFS‑2].

Isomer specificity
Context‑dependent
3,4,8‑Trimethyl substitution; matches beef extract 4,8‑DiMeIQx (~9% mutagenicity)
Isomer‑specific probe for 4,8‑DiMeIQx studies
Avoids confounding with 7,8‑DiMeIQx adducts
food mutagen isomer 4,8‑DiMeIQx isomer‑specific probe

Validated Chromatographic Identity with Parent Amine Adducts

In the Pfau et al. (1994) study, the single major adduct spot produced by photoreacted azido‑4,8‑DiMeIQx with deoxyguanosine 3′‑monophosphate was chromatographically indistinguishable from the major adduct formed when DNA was modified with metabolically activated 4,8‑DiMeIQx [REFS‑1]. This co‑migration validates that the azido probe faithfully reproduces the adduct chemistry of the parent carcinogen, unlike certain other azido‑HA probes where additional adduct spots complicate interpretation [REFS‑1].

Adduct validation
Data to verify
Single major adduct co‑migrates with parent amine adduct
Supports adduct identity confidence
Rf identical within detection limits
adduct validation chromatographic identity 32P‑post‑labeling quality control

Research and Industrial Application Scenarios


Enzyme-Free DNA Adduct Synthesis for ³²P-Post-Labeling

The compound’s direct UV‑activatable azido group eliminates the need for S9 metabolic activation systems, enabling consistent, enzyme‑free generation of 4,8‑DiMeIQx‑specific DNA adducts [REFS‑1]. This is particularly valuable for inter‑laboratory standardization of ³²P‑post‑labeling protocols, where the simplified single‑spot adduct pattern (vs. the two‑spot pattern of azido‑MeIQx) reduces quantification ambiguity [REFS‑1].

Isomer-Specific Carcinogenesis Mechanism Studies

Because this azido probe carries the exact 3,4,8‑trimethyl substitution of 4,8‑DiMeIQx—the heterocyclic amine accounting for ~9% of beef extract mutagenicity [REFS‑2]—it enables unambiguous assignment of DNA‑binding hotspots and mutation spectra to this specific isomer, avoiding confounding by 7,8‑DiMeIQx or MeIQx that would occur with non‑isomer‑specific probes [REFS‑1].

Photoaffinity Labeling for Target Identification

Upon UV irradiation (λ ≈ 360 nm), the aryl azide generates a short‑lived nitrenium ion that covalently crosslinks to nucleophilic residues on DNA or proteins in situ [REFS‑3]. This property, validated by the chromatographic identity of azido‑4,8‑DiMeIQx adducts with those of the parent carcinogen [REFS‑1], supports its use in pull‑down assays and target‑identification workflows for studying 4,8‑DiMeIQx macromolecular interactions.

Reference Standard for Quantitative LC-MS/MS Adduct Analysis

The compound serves as a certified analytical standard (purity ≥98%) for constructing calibration curves in isotope‑dilution mass spectrometry when paired with its deuterated analog (2‑azido‑4,8‑DiMeIQx‑d₃). Its well‑characterized single‑adduct product provides a defined analyte for method validation in food‑safety and exposure‑biomonitoring laboratories [REFS‑1].

Application
Selection Property
Validation Focus
Enzyme‑free DNA adduct synthesis
Photoactivatable azido group
Reproducible adduct generation
Isomer‑specific carcinogenesis studies
3,4,8‑Trimethyl substitution pattern
Isomer‑level adduct assignment
Photoaffinity labeling
Nitrenium ion crosslinking upon UV
Macromolecular interaction mapping
Analytical reference standard
High‑purity certified standard
Calibration for quantitative adduct analysis
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